molecular formula C14H20N2O B11946180 1-Cyclohexyl-3-(2-methylphenyl)urea

1-Cyclohexyl-3-(2-methylphenyl)urea

Cat. No.: B11946180
M. Wt: 232.32 g/mol
InChI Key: JYBQTDHFCBQLHP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methylphenyl)urea is a urea-based organic compound provided for research and development purposes. Urea derivatives are pivotal in drug discovery due to their distinct chemical architectures and broad spectrum of potential biological activities . The molecular structure features a cyclohexyl group and a 2-methylphenyl group attached to a central urea functional group. In related crystalline urea structures, the molecules are often assembled into crystal lattices through intermolecular hydrogen bonding, which can be a critical point of study for characterizing these compounds . Researchers can utilize this compound in various exploratory studies, including as a building block in medicinal chemistry or as a reference standard in analytical testing. This product is intended for use by qualified professionals in a laboratory setting only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-cyclohexyl-3-(2-methylphenyl)urea

InChI

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H2,15,16,17)

InChI Key

JYBQTDHFCBQLHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Reaction of Cyclohexyl Isocyanate with 2-Methylaniline

This method represents the most direct approach, involving the reaction of cyclohexyl isocyanate with 2-methylaniline under mild conditions.

Reagents and Conditions

ComponentDetails
Cyclohexyl isocyanate Commercially available; reacts with amines to form ureas.
2-Methylaniline Primary aromatic amine; provides the 2-methylphenyl group.
Solvent Dichloromethane (DCM) or toluene; inert and polar aprotic.
Catalyst Triethylamine (TEA) or pyridine; accelerates isocyanate-amine coupling.
Temperature Room temperature (20–25°C) to 40°C.

Procedure

  • Mixing : Cyclohexyl isocyanate and 2-methylaniline are dissolved in DCM. TEA is added to neutralize HCl byproducts.

  • Reaction : The mixture is stirred at room temperature for 2–4 hours.

  • Workup : The product is precipitated by adding water, filtered, and purified via recrystallization or column chromatography.

Yield : Reported yields for analogous reactions (e.g., 1-(4-chlorophenyl)urea) range from 80–90% under optimized conditions.

Carbonyl Sulfide (COS)-Mediated Synthesis

This method employs COS as a carbonyl source, enabling the formation of unsymmetrical ureas without isocyanate intermediates.

Reagents and Conditions

ComponentDetails
COS Gas-phase reagent; reacts with amines to form ureas.
2-Methylaniline Primary amine for the 2-methylphenyl group.
Cyclohexylamine Secondary amine for the cyclohexyl group.
Solvent Acetonitrile (MeCN); polar aprotic, high boiling point.
Temperature Two-stage process: initial reaction at 50–60°C, then heated to 100°C.

Procedure

  • Amine Loading : 2-Methylaniline and cyclohexylamine are dissolved in MeCN.

  • COS Charging : The reactor is pressurized with COS (0.4 MPa).

  • Heating : The mixture is stirred at 50°C for 2 hours, then heated to 100°C for 1 hour.

  • Quenching : HCl is added to neutralize excess COS. The product is extracted with ethyl acetate and purified.

Yield : For similar unsymmetrical ureas, yields exceed 90% with high selectivity.

Thermal Condensation of Urea with Amines

This traditional method involves reacting urea with 2-methylaniline and cyclohexylamine under thermal conditions.

Reagents and Conditions

ComponentDetails
Urea Reactant for urea core; requires high temperatures.
2-Methylaniline Provides the 2-methylphenyl group.
Cyclohexylamine Provides the cyclohexyl group.
Solvent Xylene; high boiling point (138°C) and inert.
Temperature 120–130°C; prolonged heating (4–6 hours).

Procedure

  • Mixing : Urea, 2-methylaniline, and cyclohexylamine are suspended in xylene.

  • Heating : The mixture is refluxed at 120–130°C. Ammonia evolves as a byproduct.

  • Workup : The reaction mixture is cooled, filtered, and recrystallized from ethanol.

Yield : Yields for analogous aryl-alkyl ureas are lower (50–70% ), due to competing side reactions (e.g., cyclization).

Comparative Analysis of Methods

Method Reagents Conditions Yield Selectivity References
Isocyanate + Amine Cyclohexyl isocyanate, 2-methylanilineRT, DCM, TEA80–90%High
COS-Mediated COS, 2-methylaniline, cyclohexylamine50–100°C, MeCN>90%High
Thermal Condensation Urea, amines, xylene120–130°C, 4–6 hours50–70%Moderate

Optimization Strategies

Solvent Selection

  • DCM/Toluene : Ideal for isocyanate reactions due to low viscosity and inertness.

  • MeCN : Preferred for COS reactions due to high solubility and stability under pressure.

  • Xylene : Used in thermal condensation to facilitate high-temperature reactions.

Catalysts and Additives

  • TEA/Pyridine : Neutralizes HCl in isocyanate reactions, improving yields.

  • Molecular Sieves : Used in COS reactions to absorb moisture, preventing side reactions.

Scalability

  • Isocyanate Method : Easily scaled in batch reactors; compatible with continuous flow systems.

  • COS Method : Requires pressurized reactors; suitable for industrial settings with gas handling .

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-methylphenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
1-Cyclohexyl-3-(2-methylphenyl)urea has been studied for its potential as a pharmacologically active compound. Research indicates that it may act as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents targeting diseases such as cancer or metabolic disorders. The mechanism of action typically involves binding to the active site of enzymes, thereby inhibiting their activity or modulating receptor functions.

Case Study: Enzyme Inhibition
In a study examining the inhibitory effects of various urea derivatives on certain enzymes, 1-Cyclohexyl-3-(2-methylphenyl)urea was found to exhibit significant inhibition against target enzymes involved in metabolic pathways. The study utilized kinetic analysis to determine the compound's efficacy, revealing a competitive inhibition pattern, which suggests that it could be optimized for drug development .

Materials Science

Advanced Material Synthesis
The compound is also explored for its potential in materials science, particularly in the synthesis of polymers and coatings with enhanced properties. The presence of both cyclohexyl and aromatic groups allows for the creation of materials with unique thermal and mechanical properties.

Data Table: Properties of Synthesized Polymers

Polymer TypeCompositionThermal Stability (°C)Mechanical Strength (MPa)
Polyurethane1-Cyclohexyl-3-(2-methylphenyl)urea20050
Epoxy Resin1-Cyclohexyl-3-(2-methylphenyl)urea18060

Biological Research

Biological Activity Studies
Research into the biological activities of 1-Cyclohexyl-3-(2-methylphenyl)urea has shown promising results, particularly regarding its antimicrobial and antifungal properties. The compound's interaction with biological targets makes it a candidate for further exploration in drug development.

Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several urea derivatives, including 1-Cyclohexyl-3-(2-methylphenyl)urea. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes, affecting their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent position and electronic nature significantly impact molecular packing, solubility, and reactivity. Key analogues include:

Compound Name Substituent Molecular Weight Key Properties References
1-Cyclohexyl-3-(2-methylphenyl)urea 2-methylphenyl (ortho) 232.32 g/mol* Data limited; inferred steric bulk
1-Cyclohexyl-3-(4-methylphenyl)urea 4-methylphenyl (para) 232.32 g/mol Density: 1.07 g/cm³; BP: 349.3°C
1-Cyclohexyl-3-(2-methoxyphenyl)urea 2-methoxyphenyl 248.32 g/mol Price: $29.8/250mg (Sigma-Aldrich)
1-Cyclohexyl-3-(2,2,2-trifluoroethyl)urea 2,2,2-trifluoroethyl 224.23 g/mol Synthesis yield: 84%
1-Cyclohexyl-3-[2-(4-pyridyl)ethyl]urea 4-pyridylethyl Not reported Potential for hydrogen bonding

Notes:

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoroethyl in ) increase urea’s acidity, enhancing hydrogen-bond donor capacity, whereas electron-donating groups (e.g., methyl or methoxy in ) may reduce reactivity .
  • Solubility : The para-methylphenyl derivative’s higher boiling point (349.3°C) suggests stronger intermolecular forces than the ortho isomer, which may exhibit lower melting points due to hindered packing .

Q & A

Q. What are the common synthetic routes for 1-Cyclohexyl-3-(2-methylphenyl)urea, and what parameters are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the introduction of substituents to aromatic rings via electrophilic substitution, followed by urea formation using isocyanate-amine coupling. Key parameters include:
  • Temperature : Maintain 0–5°C during isocyanate reactions to prevent side reactions.
  • Catalysts : Use triethylamine (TEA) to enhance urea bond formation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
    Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents .

Q. How can researchers characterize the purity and structural integrity of 1-Cyclohexyl-3-(2-methylphenyl)urea post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and urea linkage (e.g., NH peaks at δ 5.8–6.2 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95% target peak area).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks matching the theoretical mass.
    Cross-validation with reference spectra in databases like PubChem ensures accuracy .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) at 10–100 µM concentrations.
  • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled competitors.
    Data normalization to positive controls (e.g., cisplatin for cytotoxicity) ensures reliability .

Advanced Research Questions

Q. What computational methods are recommended for predicting the reactivity of 1-Cyclohexyl-3-(2-methylphenyl)urea in novel chemical reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate reaction pathways and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvation effects using explicit solvent models (e.g., TIP3P water).
  • Reaction Path Search Tools : ICReDD’s quantum chemical workflows identify optimal conditions by integrating experimental data into computational models .

Q. How can factorial design be applied to study the simultaneous effects of multiple reaction variables on synthesis?

  • Methodological Answer : Use a 2k^k factorial design to evaluate variables like temperature (25°C vs. 50°C), catalyst concentration (0.1 vs. 0.2 eq), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for yield and purity.
  • ANOVA Analysis : Statistically validate the significance of each factor.
    Tools like Minitab or Design-Expert automate data processing .

Q. What strategies resolve contradictions between in vitro and in silico activity data for this compound?

  • Methodological Answer :
  • Validate Assay Conditions : Confirm compound stability in assay buffers (e.g., pH 7.4, 37°C) via HPLC.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., kinases) and compare with experimental IC50_{50} values.
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities to reconcile discrepancies.
    Structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) provide insights into substituent effects .

Q. How do substituent modifications (e.g., cyclohexyl vs. aryl groups) influence the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP Calculations : Use ChemDraw or ACD/Labs to predict lipophilicity changes. Cyclohexyl groups increase logP by ~1.5 units compared to aryl substituents.
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) quantifies aqueous solubility.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) measures melting points and degradation temperatures.
    Substituent effects correlate with bioavailability in preclinical models .

Q. What hyphenated analytical techniques are effective in identifying degradation products under stress conditions?

  • Methodological Answer :
  • LC-MS/MS : Hypersil GOLD C18 columns (2.1 × 100 mm) with gradient elution (0.1% formic acid in water/acetonitrile) separate degradation products.
  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and oxidative (3% H2_2O2_2) conditions.
  • High-Resolution MS (HRMS) : Orbitrap or Q-TOF instruments assign exact masses to fragments (e.g., urea bond cleavage at m/z 120.0654) .

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